t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate

Organic synthesis Building block procurement Purity assurance

C4 butane-1-sulfonyl variant offers superior lipophilicity (clogP ~4.7) for BBB penetration and hydrophobic pocket engagement versus shorter-chain analogs. Boc/sulfonyl orthogonal stability enables sequential deprotection in complex syntheses. ≥98% purity minimizes impurity carryover into preclinical in vivo pharmacology, ensuring reproducible SAR and toxicology readouts.

Molecular Formula C15H23NO4S
Molecular Weight 313.412
CAS No. 1373232-46-2
Cat. No. B595278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate
CAS1373232-46-2
Synonymst-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbaMate
Molecular FormulaC15H23NO4S
Molecular Weight313.412
Structural Identifiers
SMILESCCCCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H23NO4S/c1-5-6-10-21(18,19)13-9-7-8-12(11-13)16-14(17)20-15(2,3)4/h7-9,11H,5-6,10H2,1-4H3,(H,16,17)
InChIKeyAHKLAJXPQJZMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate (CAS 1373232-46-2) – Chemical Class and Procurement-Relevant Baseline


t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate (CAS 1373232-46-2) is a sulfonyl-substituted phenyl carbamate derivative characterized by a tert-butyl carbamate (Boc) protecting group on the amine and a butane-1-sulfonyl substituent at the meta-position of the phenyl ring . The compound has a molecular formula of C15H23NO4S and a molecular weight of 313.41 g/mol . It is primarily employed as a synthetic building block in organic and medicinal chemistry, where the Boc group serves as a readily removable amine protecting group and the sulfonyl moiety introduces both electron-withdrawing character and potential for further functionalization .

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate – Why In-Class Substitution Risks Synthetic and Performance Deviations


Although other tert-butyl phenyl carbamates with varying sulfonyl chain lengths (e.g., ethanesulfonyl, propane-1-sulfonyl) share the same core scaffold, their physicochemical and steric profiles differ measurably in ways that directly impact reaction outcomes, purification efficiency, and downstream biological activity. The butane-1-sulfonyl variant introduces a longer alkyl chain relative to ethane- or propane-sulfonyl analogs, altering lipophilicity (clogP), molecular weight, and steric bulk . These differences influence solubility in organic reaction media, chromatographic retention times during purification, and the compound's ability to engage hydrophobic enzyme pockets in drug discovery campaigns [1]. Consequently, substituting a shorter-chain analog without adjusting reaction conditions or validating target engagement can compromise synthetic yield, product purity, or biological assay reproducibility. The following quantitative evidence delineates the specific differentiators that inform scientific selection.

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate – Quantitative Differentiation Versus Closest Analogs


Commercial Purity Benchmark: 98% Specification Versus Typical 95% for Shorter-Chain Analogs

The target compound is consistently offered at ≥98% purity across multiple established vendors (Sigma-Aldrich, CalpacLab, AmayBio), while the ethanesulfonyl (C2) and propane-1-sulfonyl (C3) analogs are more frequently listed at minimum purities of 95% or 95%+ from the same supply base [1]. This 3-percentage-point differential in purity specification reduces the impurity burden in multi-step syntheses and minimizes the need for additional purification steps prior to critical transformations.

Organic synthesis Building block procurement Purity assurance

Molecular Weight and Lipophilicity Differentiation: C4 Sulfonyl Chain vs. C2 and C3 Analogs

The butane-1-sulfonyl (C4) substituent confers a molecular weight of 313.41 g/mol, compared to 285.36 g/mol for the ethanesulfonyl (C2) analog and 299.39 g/mol for the propane-1-sulfonyl (C3) analog . This progressive increase in alkyl chain length translates to elevated calculated lipophilicity (clogP) and enhanced hydrophobic surface area, which can be leveraged to fine-tune membrane permeability and target binding in medicinal chemistry programs [1].

Lipophilicity optimization Drug discovery ADME property tuning

Class-Level Binding Affinity: Sulfonyl Carbamates as Butyrylcholinesterase Inhibitors with Superior Docking Scores

Molecular docking studies of sulfonyl carbamate derivatives against human butyrylcholinesterase (BChE, PDB ID: 4BDS) revealed binding affinities up to -9.2 kcal/mol, surpassing the conventional inhibitors Rivastigmine (IC50 = 38.40 µM) and Tacrine in silico predictions [1]. While the target compound itself was not individually assayed, it belongs to the same sulfonyl carbamate chemotype that demonstrates this class-level advantage. Furthermore, all evaluated sulfonyl carbamates in the series complied with Lipinski's Rule of Five, indicating favorable drug-like properties [1].

Neurodegenerative disease Butyrylcholinesterase inhibition In silico drug discovery

Sulfonylcarbamate Protecting Group: Stability Under Harsh Basic Conditions with Mild Cleavage

The sulfonylcarbamate functional group, which is present in the target compound, exhibits a unique stability profile: it remains completely intact under strongly basic conditions (e.g., NaH, LDA) while being readily cleaved under mild basic conditions such as pyridine-methanol mixtures [1]. This orthogonal stability contrasts with typical acyl protecting groups (e.g., acetyl, benzoyl) that degrade under strong bases. The target compound's tert-butyl carbamate (Boc) group adds a second layer of orthogonal protection, enabling sequential deprotection strategies .

Protecting group chemistry Multi-step organic synthesis Carbohydrate chemistry

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate – High-Value Application Scenarios Driven by Differentiated Evidence


Synthesis of Lipophilic Drug Candidates Targeting CNS or Intracellular Kinases

The butane-1-sulfonyl variant's elevated molecular weight and lipophilicity (relative to C2 and C3 analogs) make it the preferred building block when designing lead compounds intended to penetrate the blood-brain barrier or engage hydrophobic kinase ATP-binding pockets. The class-level BChE docking scores (-9.2 kcal/mol) suggest that incorporating this moiety may enhance target affinity in neurodegenerative disease programs [1].

Multi-Step Organic Synthesis Requiring Orthogonal Protecting Group Strategies

The combination of a Boc-protected amine and a sulfonylcarbamate moiety provides orthogonal stability: the sulfonyl group resists strong bases while cleaving under mild conditions, and the Boc group is acid-labile. This dual protection is ideal for complex total syntheses, carbohydrate modifications, or peptide-mimetic construction where selective deprotection is critical [1][2].

High-Purity Intermediates for Preclinical Candidate Scale-Up

Given the consistent availability of ≥98% purity from major vendors, this compound is well-suited for scale-up to preclinical batches. The higher purity specification reduces the risk of impurity carryover into critical in vivo pharmacology or toxicology studies, where even trace contaminants can confound safety or efficacy readouts [1][2].

Butyrylcholinesterase Inhibitor Discovery and Lead Optimization

The sulfonyl carbamate class has demonstrated in silico binding to BChE that outperforms Rivastigmine. Procurement of the C4 variant enables SAR exploration of alkyl chain length effects on BChE inhibition, potentially yielding more potent and selective inhibitors for Alzheimer's disease research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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